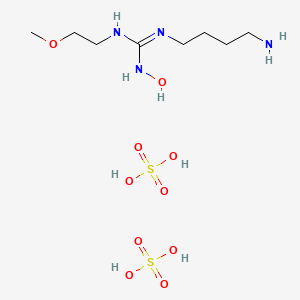
hDDAH-1-IN-2 (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hDDAH-1-IN-2 (sulfate) is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the inhibition of hDDAH-1, an enzyme involved in the regulation of nitric oxide synthesis .
Preparation Methods
The synthetic routes and reaction conditions for hDDAH-1-IN-2 (sulfate) are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .
Chemical Reactions Analysis
hDDAH-1-IN-2 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hDDAH-1-IN-2 (sulfate) has a wide range of scientific research applications, including:
Mechanism of Action
hDDAH-1-IN-2 (sulfate) exerts its effects by selectively inhibiting the enzyme hDDAH-1. This enzyme is responsible for the hydrolysis of methylated arginines, which regulate the activity of nitric oxide synthase (NOS). By inhibiting hDDAH-1, hDDAH-1-IN-2 (sulfate) reduces the levels of nitric oxide, thereby affecting various physiological processes .
Comparison with Similar Compounds
hDDAH-1-IN-2 (sulfate) is unique in its selectivity and oral activity as an inhibitor of hDDAH-1. Similar compounds include:
N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine: Another selective inhibitor of hDDAH-1.
Dimethylarginine dimethylaminohydrolase inhibitors: A class of compounds that inhibit hDDAH-1, but may not have the same selectivity and oral activity as hDDAH-1-IN-2 (sulfate).
These compounds highlight the uniqueness of hDDAH-1-IN-2 (sulfate) in terms of its selectivity and effectiveness in inhibiting hDDAH-1.
Properties
Molecular Formula |
C8H24N4O10S2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4) |
InChI Key |
BLCDNCUCLIDKNM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
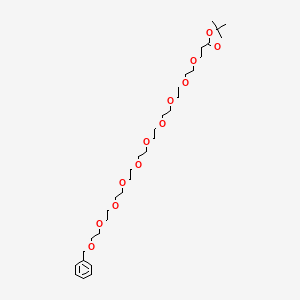


![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)
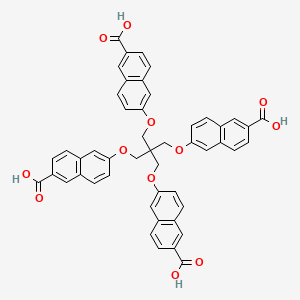

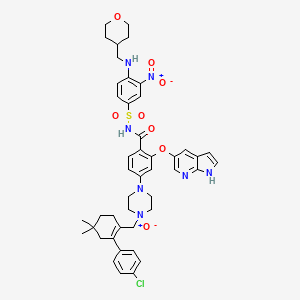
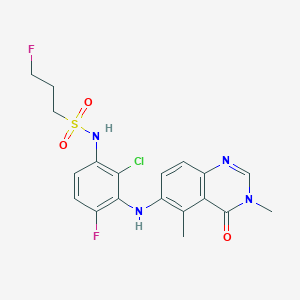
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)


